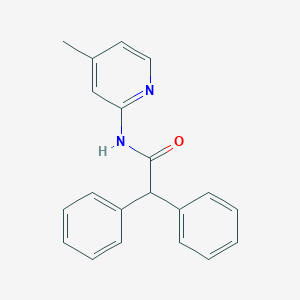![molecular formula C24H18N2O4 B270308 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one, also known as PNU-74654, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a potent inhibitor of the enzyme tankyrase, which plays a critical role in various cellular processes, including telomere maintenance, Wnt signaling, and mitotic spindle assembly.
Scientific Research Applications
6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in the field of scientific research. One of the primary applications of this compound is in the study of telomere maintenance, which is critical for the maintenance of genomic stability. Tankyrase inhibitors like 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one have been shown to inhibit telomere elongation and induce telomere dysfunction, making them valuable tools for studying telomere biology. Additionally, 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit Wnt signaling, which is involved in various cellular processes, including embryonic development, tissue regeneration, and cancer. Tankyrase inhibitors like 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one have also been shown to disrupt mitotic spindle assembly, making them useful tools for studying cell division.
Mechanism of Action
6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is a potent inhibitor of the enzyme tankyrase, which plays a critical role in various cellular processes. Tankyrase is a poly(ADP-ribose) polymerase that is involved in the regulation of various cellular processes, including telomere maintenance, Wnt signaling, and mitotic spindle assembly. 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one inhibits the enzymatic activity of tankyrase by binding to the catalytic domain of the enzyme, thereby preventing the formation of poly(ADP-ribose) chains.
Biochemical and Physiological Effects:
6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to have various biochemical and physiological effects. Inhibition of tankyrase by 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to induce telomere dysfunction and inhibit telomere elongation, leading to genomic instability. 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to inhibit Wnt signaling, which can lead to the suppression of tumor growth. Additionally, 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to disrupt mitotic spindle assembly, leading to cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its potent inhibitory activity against tankyrase, making it a valuable tool for studying telomere biology, Wnt signaling, and mitotic spindle assembly. Additionally, 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one. One area of research is the development of more potent and selective tankyrase inhibitors that can be used to study the role of tankyrase in various cellular processes. Additionally, there is a need to study the effects of 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one in different cell types and in vivo models to better understand its potential applications in the treatment of various diseases. Finally, there is a need to study the mechanisms of resistance to tankyrase inhibitors like 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one, which can help in the development of more effective therapies.
Synthesis Methods
The synthesis of 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves several steps, starting with the reaction of 4-methoxybenzaldehyde with 2-acetylpyridine to form 4-methoxy-2-(2-pyridyl)benzaldehyde. This intermediate is then reacted with furfural to obtain 6-(4-methoxyphenyl)-4-(2-furyl)-2-pyridinylmethanol. The final step involves the reaction of this intermediate with 2-chlorobenzoic acid to form 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one, or 6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one.
properties
Product Name |
6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
Molecular Formula |
C24H18N2O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-[4-(furan-2-yl)-6-(4-methoxyphenyl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C24H18N2O4/c1-28-18-7-4-15(5-8-18)19-12-17(22-3-2-10-29-22)13-20(25-19)16-6-9-23-21(11-16)26-24(27)14-30-23/h2-13H,14H2,1H3,(H,26,27) |
InChI Key |
UOXXOAGXPCYEMM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)
![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)
![1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)
